2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid
Description
This bicyclic compound features a cyclopenta[c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 3a-position. The 6-oxo group introduces a ketone functionality, influencing both reactivity and physicochemical properties. Its synthesis involves derivatization of 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, following methodologies akin to Reference Examples 87 and 88 from patent literature . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic steps, while the carboxylic acid moiety enables further functionalization.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-6-8-9(15)4-5-13(8,7-14)10(16)17/h8H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVTZKKCQAULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(=O)CCC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves the protection of amines using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The removal of the Boc group can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
Research indicates that pyrrole derivatives, including octahydrocyclopenta[c]pyrrole compounds, exhibit promising anticancer properties. For instance, a study synthesized various pyrrole derivatives and evaluated their effects on different cancer cell lines, revealing significant cytotoxicity against HepG-2 (liver), MCF-7 (breast), and Panc-1 (pancreatic) cancer cells . -
Antioxidant Properties :
The antioxidant activity of pyrrole derivatives has been investigated, showing that they can effectively scavenge free radicals and reduce oxidative stress in cellular models. This characteristic is vital for developing therapeutic agents aimed at mitigating oxidative damage in diseases like cancer and neurodegenerative disorders . -
Neuroprotective Effects :
Some studies have indicated that compounds with a similar structural framework to 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid may offer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways .
Organic Synthesis Applications
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Building Blocks in Synthesis :
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocycles. Its reactivity allows for the introduction of various functional groups, making it useful in creating more complex molecular architectures . -
Palladium-Catalyzed Reactions :
It can be utilized in palladium-catalyzed reactions to form new carbon-carbon bonds, facilitating the synthesis of diverse organic compounds. Such reactions are essential for developing pharmaceuticals and agrochemicals .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Activity :
A series of pyrrole derivatives were synthesized and tested for their anticancer activities against various tumor types. The results showed that certain derivatives exhibited potent anti-proliferative effects, suggesting that structural modifications could enhance their therapeutic potential . -
Research on Antioxidant Properties :
In vitro studies demonstrated that pyrrole-based compounds could significantly reduce oxidative stress markers in neuronal cell lines, indicating their potential use as neuroprotective agents .
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing selective reactions to occur at other functional groups. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl group is activated by protonation, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with three analogs:
(3aS,6aR)-2-[(tert-butoxy)carbonyl]-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (fluorinated analog)
cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (non-oxo analog)
rac-(3aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydropyrano[4,3-b]pyrrole-3a-carboxylic acid (pyrano-pyrrole analog)
Table 1: Structural and Physicochemical Properties
*Inferred from analogs; †Calculated based on molecular formula.
Functional Implications
- 6-Oxo vs. 6a-Fluoro Substituents : The title compound’s 6-oxo group increases polarity and hydrogen-bonding capacity compared to the fluorinated analog’s 6a-fluoro group, which enhances electronegativity and lipophilicity (LogP = 1.74) .
- Non-Oxo Analog: The absence of the 6-oxo group reduces steric hindrance and molecular weight (255.3 Da vs.
- Pyrano-Pyrrole Core: The pyrano[4,3-b]pyrrole system in the analog from introduces a fused oxygen-containing ring, increasing rigidity and altering solubility profiles compared to the cyclopenta[c]pyrrole scaffold .
Biological Activity
2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS No. 2416229-08-6) is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is characterized by a fused bicyclic system that includes a pyrrole ring. The compound's molecular formula is , and it has a molecular weight of 269.3 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Pyrrole derivatives, including the compound , have been investigated for various biological activities, such as:
- Anticancer Activity : Several studies have demonstrated that pyrrole-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain pyrrole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of cellular proliferation .
- Antimicrobial Properties : Pyrroles have been identified as potential antimicrobial agents. Recent findings suggest that derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Some studies indicate that pyrrole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity has been linked to their ability to modulate immune responses .
Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrrole derivatives, including 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, researchers found that this compound exhibited significant antiproliferative activity against HepG2 liver cancer cells. The study utilized resazurin assays to measure cell viability and found a dose-dependent response indicating increased cytotoxicity at higher concentrations .
Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Mechanisms
In vitro studies investigating the anti-inflammatory properties of this compound revealed its ability to inhibit the production of TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .
Data Summary Table
Q & A
Q. What are the key considerations for synthesizing 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, and how can reaction yields be optimized?
The synthesis of bicyclic pyrrolidine derivatives often involves multi-step reactions, including cyclization and protecting group strategies. For example, tert-butoxycarbonyl (Boc) groups are commonly introduced via carbamate formation under Schotten-Baumann conditions . Key steps include:
- Cyclization : Use of CuCl₂·2H₂O as a catalyst in THF to promote cyclization, with reaction monitoring via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane) to isolate the product .
- Yield optimization : Adjusting stoichiometry (e.g., 1.0 mmol substrate, 1.0 mmol diaza-diene, 0.5 mmol CuCl₂) and reaction time (12 hours at room temperature) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H-NMR : Look for characteristic signals, such as tert-butyl protons at δ 1.34 ppm (singlet) and carbonyl groups (e.g., δ 186.5 ppm in ¹³C-NMR for ketones) .
- IR : Peaks at ~1765 cm⁻¹ (Boc carbonyl) and ~1682 cm⁻¹ (carboxylic acid C=O) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 554 [M⁺] for related pyrrole derivatives) .
Q. What safety protocols are critical when handling this compound?
- GHS Hazards : Acute toxicity (H302, H312), skin/eye irritation (H315, H319), and respiratory irritation (H332, H335) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency measures (e.g., rinse skin with water for 15 minutes) .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic system influence biological activity or reactivity?
The octahydrocyclopenta[c]pyrrole core has multiple stereocenters, which can affect binding affinity in drug discovery. For example:
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
- Cross-validation : Compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 6.8–8.0 ppm for aromatic protons) .
- Case example : Discrepancies in carbonyl IR peaks (1682 vs. 1628 cm⁻¹) may arise from tautomerism; variable-temperature NMR can clarify .
Q. What strategies mitigate side reactions (e.g., Boc deprotection) during functionalization?
- Acid sensitivity : Avoid strong acids (e.g., TFA) during reactions; use mild conditions (pH 7–8) for carboxylic acid activation .
- Protecting group alternatives : Compare Boc with Fmoc for pH-dependent stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
